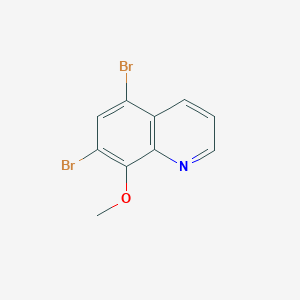

5,7-Dibromo-8-methoxyquinoline

Übersicht

Beschreibung

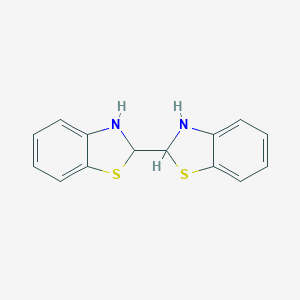

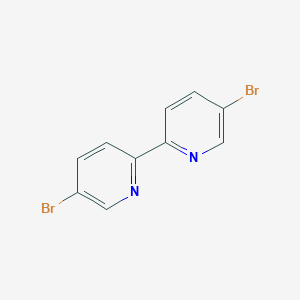

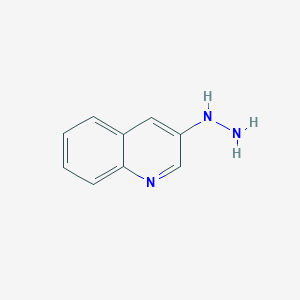

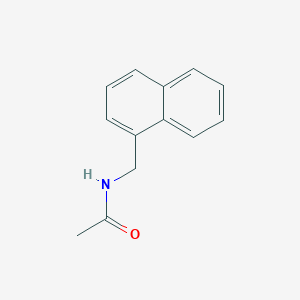

5,7-Dibromo-8-methoxyquinoline is a chemical compound with the molecular formula C10H7Br2NO . It is a derivative of quinoline, which is a nitrogen-containing heterocyclic compound .

Synthesis Analysis

The synthesis of 5,7-Dibromo-8-methoxyquinoline involves the treatment of 5,7-Dibromoquinolin-8-ol with a solution of sodium hydroxide (NaOH) in distilled water. Dimethyl sulfate (Me2SO4) is added dropwise to the mixture at 263 K for 1 hour while being stirred. The mixture is then heated to 343–353 K for 1 hour .Molecular Structure Analysis

In the molecular structure of 5,7-Dibromo-8-methoxyquinoline, the methoxy carbon atom deviates from the quinoline ring system by 1.204 (4) Å . The Br—C bond lengths are 1.889 (3) and 1.901 (3) Å, and the Br—C—C bond angles vary from 117.6 (2) to 120.2 (2) .Chemical Reactions Analysis

The bromination reactions of substituted quinolines have been studied, and it has been found that the treatment of several dihalogenated quinoline derivatives with sodium methoxide (NaOMe) in basic solutions afforded mono methoxide analogues .Physical And Chemical Properties Analysis

5,7-Dibromo-8-methoxyquinoline has an average mass of 316.977 Da and a monoisotopic mass of 314.889435 Da .Wissenschaftliche Forschungsanwendungen

Drug Design and Synthesis

5,7-Dibromo-8-methoxyquinoline: is a valuable compound in the field of drug design due to its structural significance in N-heterocyclic compounds . It serves as a scaffold for developing synthetic strategies and evaluating biological activities. Its derivatives are known for a wide spectrum of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer properties .

Anticancer Activity

Research has indicated that derivatives of 5,7-Dibromo-8-methoxyquinoline exhibit promising anticancer activities. For instance, certain bromo derivatives have shown strong antiproliferative activity against various tumor cell lines, such as C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) .

Chemodynamic Therapy (CDT)

A Fenton-like 5,7-dibromo-2-methyl-8-hydroxyquinoline Mn2+ complex has been studied as a potential probe for mitochondrial imaging and chemodynamic therapy. This complex can generate reactive oxygen species via a Fenton-like reaction, stimulating oxidative stress in mitochondria and leading to cancer cell death .

Synthesis of Phthalonitriles

5,7-Dibromo-8-methoxyquinoline: is utilized in the synthesis of novel phthalonitriles, which are important intermediates in the production of phthalocyanines. These compounds have various industrial and pharmaceutical applications due to their chemical stability and intense coloration .

Biological Activities

The compound and its derivatives are part of a class of aromatic compounds with significant biological activities. They are targets for the development of new drugs due to their indispensable role in pharmaceutical chemistry .

Therapeutic Value

Studies have shown that certain 8-hydroxyquinoline derivatives, related to 5,7-Dibromo-8-methoxyquinoline , can induce cell death in breast cancer cells through both apoptosis and paraptosis, highlighting their therapeutic value in cancer treatment .

Safety and Hazards

Zukünftige Richtungen

The future directions of research on 5,7-Dibromo-8-methoxyquinoline could involve further exploration of its biological activities and potential applications in pharmaceutical chemistry . The target molecule exhibited IC 50 values (mg/mL) of 5.8, 17.6, 18.7, 5.4, 16.5, and >1000 against A549, FL, HeLa, HT29, MCF7, and Hep3B, respectively .

Wirkmechanismus

Target of Action

5,7-Dibromo-8-methoxyquinoline is a derivative of quinoline . Quinoline and its derivatives are a very important class of N-heterocyclic compounds and are considered as targets for the development of synthetic strategies and evaluation of biological activities . .

Mode of Action

Quinoline derivatives are known to have a wide spectrum of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer activities . The specific interactions of 5,7-Dibromo-8-methoxyquinoline with its targets and the resulting changes are areas of ongoing research.

Result of Action

Quinoline derivatives are known to exhibit a wide range of biological activities, suggesting that 5,7-dibromo-8-methoxyquinoline could potentially have diverse effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

5,7-dibromo-8-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2NO/c1-14-10-8(12)5-7(11)6-3-2-4-13-9(6)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJANXCJVULGZRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=C1N=CC=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445207 | |

| Record name | 5,7-DIBROMO-8-METHOXYQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dibromo-8-methoxyquinoline | |

CAS RN |

17012-49-6 | |

| Record name | 5,7-DIBROMO-8-METHOXYQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of the methoxy group in 5,7-Dibromo-8-methoxyquinoline?

A1: The crystal structure analysis of 5,7-Dibromo-8-methoxyquinoline reveals that the methoxy group's carbon atom deviates significantly from the quinoline ring plane. [] This deviation, measured at 1.204(4) Å, suggests steric hindrance between the methoxy group and the adjacent bromine atoms on the quinoline ring. This structural information can be valuable for understanding the molecule's reactivity and potential interactions with other molecules. []

Q2: How can 5,7-Dibromo-8-methoxyquinoline be further modified for potential applications in organic synthesis?

A2: 5,7-Dibromo-8-methoxyquinoline serves as a versatile starting material for synthesizing aryl-substituted quinolines. The compound readily undergoes Suzuki–Miyaura cross-coupling reactions with substituted phenylboronic acids in the presence of a palladium catalyst. [] This reaction allows for the introduction of various aryl groups at the 5 and 7 positions of the quinoline ring, expanding the structural diversity and potential applications of the resulting compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenamine, 4-[2-(4-isothiocyanatophenyl)ethenyl]-N,N-dimethyl-](/img/structure/B102529.png)

![8-Tert-butyl-6,9,12-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B102547.png)